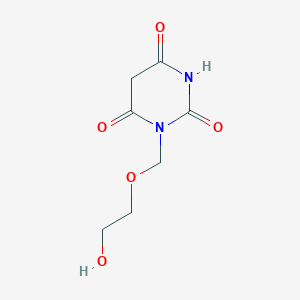

1-(2-Hydroxyethoxy)methyl-5-barbituric acid

Description

1-(2-Hydroxyethoxy)methyl-5-barbituric acid is a barbituric acid derivative with a unique substitution pattern. The compound features a (2-hydroxyethoxy)methyl group at the 1-position and a substituted benzyl group (e.g., m-benzyloxybenzyl) at the 5-position (). This structure enhances its role as a potent uridine phosphorylase inhibitor, with a Ki value of 1.1 ± 0.2 nM against the human liver enzyme, making it a promising candidate for therapeutic applications in cancer and viral infections . Its synthesis involves condensation reactions between barbituric acid precursors and functionalized aldehydes, followed by selective alkylation ().

Properties

IUPAC Name |

1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O5/c10-1-2-14-4-9-6(12)3-5(11)8-7(9)13/h10H,1-4H2,(H,8,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASDCVHEBGSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid typically involves the reaction of 2,4,6(1H,3H,5H)-Pyrimidinetrione with 1-[[2-(acetyloxy)ethoxy]methyl]-. This reaction is carried out under specific conditions to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyethoxy)methyl-5-barbituric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyethoxy methyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Hydroxyethoxy)methyl-5-barbituric acid has been extensively studied for its potential applications in various scientific domains:

Medicinal Chemistry

- Sedative and Anticonvulsant Properties : Barbituric acid derivatives have been explored for their sedative effects and anticonvulsant properties. The interaction of this compound with neurotransmitter receptors may lead to therapeutic benefits in treating anxiety and seizure disorders .

- Antiviral Activity : Some studies indicate that derivatives of barbituric acid can exhibit antiviral properties, particularly against RNA viruses. This opens avenues for developing new antiviral medications .

Biological Activities

- Antitumor Effects : Research has shown that certain barbituric acid derivatives can inhibit tumor growth. The structure of this compound may be modified to enhance its efficacy against specific cancer types .

- Enzyme Inhibition : This compound has been investigated as a potential inhibitor of uridine phosphorylase, an enzyme involved in nucleoside metabolism. Inhibition of this enzyme could lead to reduced toxicity in certain therapeutic contexts .

Industrial Applications

- Chemical Building Block : In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the applications of this compound:

- Antiviral Studies : A study demonstrated that derivatives of barbituric acid were effective against specific RNA viruses, suggesting that modifications like those found in this compound could enhance antiviral efficacy .

- Cancer Research : Investigations into the antitumor properties revealed that modified barbiturates could inhibit cell proliferation in certain cancer cell lines, indicating potential for therapeutic development .

- Enzyme Inhibition : Research on uridine phosphorylase inhibitors showed that structural variations could significantly impact the inhibition efficiency, making compounds like this compound valuable in drug design .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid involves its interaction with specific molecular targets and pathways. The barbituric acid core can interact with neurotransmitter receptors in the brain, leading to sedative effects. The hydroxyethoxy methyl group may influence the compound’s solubility and bioavailability, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Barbituric Acid Derivatives

Structural Modifications and Substituent Effects

Barbituric acid derivatives are distinguished by substituents at positions 1, 2, and 4. The following table summarizes key structural and functional differences:

Key Observations:

- Position 5 : Aromatic substituents (e.g., m-benzyloxybenzyl) correlate with enzyme inhibition, while aliphatic groups (e.g., allyl, pentynyl) are linked to anesthetic activity.

- Position 2 : Oxygen vs. sulfur significantly impacts pharmacokinetics; sulfur in thiopental shortens duration of action due to rapid redistribution .

Pharmacological and Metabolic Profiles

- Enzyme Inhibition vs. Anesthetic Activity : The target compound’s 5-position aromatic substituent directs it toward uridine phosphorylase inhibition, unlike methohexital or thiopental, which target GABA receptors .

- Metabolism : The hydroxyethoxy group may reduce hepatic metabolism compared to methyl or cyclohexenyl groups (e.g., hexobarbital, which undergoes rapid oxidation to inactive ketones) .

- Stereoisomerism : Methohexital’s α-dl isomer shows higher anesthetic potency than other stereoisomers, highlighting the role of chirality in activity .

Physicochemical Properties

| Property | This compound | Methohexital | Thiopental |

|---|---|---|---|

| Water Solubility | High (due to hydroxyethoxy group) | Low | Very low |

| Lipophilicity (LogP) | Moderate | High | Very high |

| Metabolic Stability | High (resists oxidative metabolism) | Moderate | Low |

The hydroxyethoxy group enhances solubility, making the target compound more suitable for oral administration compared to highly lipophilic derivatives like thiopental .

Biological Activity

1-(2-Hydroxyethoxy)methyl-5-barbituric acid, a derivative of barbituric acid, has garnered attention due to its potential biological activities. Barbiturates, known for their sedative and anticonvulsant properties, have been modified to enhance their efficacy and reduce side effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound belongs to the class of barbiturates, which are known for their ability to modulate neurotransmitter systems in the brain, particularly gamma-aminobutyric acid (GABA) receptors.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively.

- Antitumor Activity : Research indicates that derivatives of barbituric acid, including this compound, may possess antitumor properties. They have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines.

- Cytotoxicity : The cytotoxic effects of this compound have been assessed using cell viability assays. Results indicate a dose-dependent relationship between concentration and cytotoxicity against malignant cells.

The mechanisms through which this compound exerts its biological effects include:

- GABA Receptor Modulation : Similar to other barbiturates, this compound likely enhances GABAergic activity, leading to increased inhibitory neurotransmission. This mechanism underlies its potential sedative and anticonvulsant effects.

- Inhibition of Enzymatic Activity : Some studies have suggested that barbituric acid derivatives can inhibit specific enzymes involved in nucleotide metabolism, though detailed mechanisms for this compound remain under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

- Cytotoxicity Against Cancer Cells : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a significant percentage of cells at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic markers.

- Neuropharmacological Studies : Investigations into the neuropharmacological profile indicated that this compound could potentially serve as a therapeutic agent for neurological disorders due to its GABA receptor modulation.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-hydroxyethoxy)methyl-5-barbituric acid, and how do reaction conditions influence yield?

- Methodology : Alkylation of barbituric acid derivatives using agents like gramine or substituted malonates in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) is a common approach . Optimization involves varying temperature (e.g., reflux at 80–100°C), solvent ratios, and reaction duration (e.g., 20 hours for cyclization). Purification typically employs fractional distillation or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing structural isomers or substituent positioning in this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent environments, such as methylene groups in the hydroxyethoxy chain. Infrared (IR) spectroscopy confirms carbonyl (C=O) and hydroxyl (O-H) stretches. X-ray crystallography resolves ambiguities in stereochemistry, particularly for chiral centers introduced during alkylation .

Q. How can aqueous solubility and stability under varying pH conditions be experimentally determined for formulation studies?

- Methodology : Use shake-flask methods with HPLC quantification to measure solubility in buffered solutions (pH 1–12). Stability assays involve incubating the compound at 25°C and 40°C, followed by LC-MS to detect degradation products (e.g., hydrolysis of the barbituric acid ring) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to GABA receptors, and how do substituent modifications alter pharmacodynamic profiles?

- Methodology : Molecular docking (e.g., AutoDock Vina) models interactions with GABAA receptor subunits. Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent hydrophobicity (logP) or electronic effects (Hammett constants) with experimental ED50 values from electrophysiological assays .

Q. How do metabolic pathways differ between this compound and its thiobarbiturate analogs in hepatic microsomal studies?

- Methodology : Incubate the compound with human liver microsomes and NADPH. LC-HRMS identifies phase I metabolites (e.g., hydroxylation at the ethyl group) and phase II conjugates (glucuronidation of the hydroxyethoxy chain). Compare kinetic parameters (Vmax, Km) with thiobarbiturates to assess sulfur substitution effects on CYP450 metabolism .

Q. What factorial design approaches optimize reaction parameters for scaling up synthesis while minimizing byproduct formation?

- Methodology : Apply a 2<sup>k</sup> factorial design to test variables like solvent polarity, catalyst loading, and temperature. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 90°C, 1.2 eq NaOH) that maximize yield (>85%) and reduce impurities (e.g., dialkylated byproducts) .

Q. How can contradictory data on isomerization outcomes (e.g., failed lactam formation) be resolved using mechanistic studies?

- Methodology : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to probe reaction pathways. For example, failed isomerization of 5-allyl-5-(2-aminopropyl)barbituric acid to α-allophanyl lactam may result from steric hindrance, as shown by X-ray crystallography of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.